Product packaging for 5,5-Diphenyl-2-piperidinone(Cat. No.:)

5,5-Diphenyl-2-piperidinone

Cat. No.: B8687273
M. Wt: 251.32 g/mol
InChI Key: POUGMHBYOYUNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diphenyl-2-piperidinone is a high-purity piperidine derivative offered as a key synthetic intermediate for advanced drug discovery and medicinal chemistry research. The piperidine nucleus is a fundamental heterocyclic system and a pivotal cornerstone in the production of drugs, with its derivatives present in more than twenty classes of pharmaceuticals . Piperidine-based compounds demonstrate a wide spectrum of biological activities, making them invaluable scaffolds in developing therapeutic agents . As a substituted piperidinone, this compound serves as a versatile building block for constructing potential anticancer, antimicrobial, and antiviral agents, reflecting the significant role of piperidine motifs in the pharmaceutical industry . Researchers utilize this compound in the synthesis of complex molecules for probing biological mechanisms and structure-activity relationships. The diphenyl substitution pattern at the 5-position provides a sterically defined and electron-rich structure that can be strategically exploited to interact with various biological targets. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity, purity, and for the safe handling and disposal of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B8687273 5,5-Diphenyl-2-piperidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

5,5-diphenylpiperidin-2-one

InChI

InChI=1S/C17H17NO/c19-16-11-12-17(13-18-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)

InChI Key

POUGMHBYOYUNLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5,5 Diphenyl 2 Piperidinone and Analogues

Classic Multicomponent Reactions (MCRs) for Piperidinone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery.

Mannich Reaction-Based Approaches

The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds. It involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849). The product, a β-amino-carbonyl compound, is known as a Mannich base. This reaction has been widely adapted for the synthesis of piperidinone rings.

A classic example of a Mannich-type reaction for the synthesis of a piperidone core is the Petrenko-Kritschenko piperidone synthesis. wikipedia.orgsynarchive.com This reaction involves the condensation of an aldehyde, an amine, and a diester of acetonedicarboxylic acid to yield symmetrical 4-piperidones. synarchive.com While this reaction directly produces a 4-piperidone, modifications and alternative Mannich-type strategies can be envisioned for the synthesis of 2-piperidinone scaffolds. For instance, the use of appropriate precursors that can undergo subsequent cyclization and oxidation could lead to the desired 2-piperidinone ring system.

In a typical Mannich reaction for piperidone synthesis, an aqueous or alcoholic solution of a ketone, an aldehyde, and an amine or its hydrochloride salt are refluxed. mdma.ch However, yields can sometimes be low, and purification challenging. mdma.ch The use of acetic acid as a solvent has been shown to improve the synthesis of substituted 4-piperidones. mdma.ch

While a direct synthesis of 5,5-diphenyl-2-piperidinone using a traditional Mannich reaction is not extensively documented, the principles of this reaction are fundamental to the construction of the piperidinone core. The synthesis of analogues, such as 5,5-dimethyl-3-phenylamino-2-cyclohexen-1-one, has been achieved through Mannich reactions, highlighting the utility of this method for creating highly substituted cyclic ketones that can serve as precursors to piperidinones. semanticscholar.org

Table 1: Examples of Mannich Reaction-Based Syntheses of Piperidinone Analogues

ReactantsProductReaction TypeReference
Benzaldehyde, Ammonia, Diethyl-α-ketoglutarate4-Piperidone derivativePetrenko-Kritschenko wikipedia.org
Substituted aromatic aldehydes, Ethyl methyl ketone, Ammonium (B1175870) acetate (B1210297)Substituted 4-piperidonesMannich condensation chemrevlett.com
5,5-dimethyl-3-phenylamino-2-cyclohexen-1-one, Morpholine, FormalinMannich base of the cyclohexenoneMannich reaction semanticscholar.org

Michael Addition-Mannich Cascade Protocols

A highly efficient and stereoselective method for the synthesis of polysubstituted 2-piperidinones involves a four-component reaction that combines a Michael addition and a nitro-Mannich reaction in a cascade sequence, followed by lactamization. nih.govnih.govfigshare.com This approach allows for the creation of a wide range of structurally diverse and pharmacologically relevant compounds. nih.gov

The reaction typically involves the condensation of substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates. nih.gov The cascade is initiated by the Michael addition of the dialkyl malonate to the nitrostyrene, followed by a nitro-Mannich reaction with the in situ generated imine from the aromatic aldehyde and ammonium acetate. The final step is an intramolecular lactamization to form the 2-piperidinone ring. nih.gov A key feature of this reaction is its high stereoselectivity, with the stereochemical outcome often dependent on the substitution pattern of the aromatic aldehyde. nih.gov This method has been successfully applied to the synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.gov

Table 2: Michael Addition-Mannich Cascade for the Synthesis of 2-Piperidinone Analogues

Reactant 1Reactant 2Reactant 3Reactant 4ProductKey FeaturesReference
Substituted nitrostyrenesAromatic aldehydesAmmonium acetateDialkyl malonatesPolysubstituted 2-piperidinonesFour-component reaction, high stereoselectivity nih.gov
Michael adducts (from nitroalkenes and malonates)Cyclic imines--5-Nitropiperidin-2-onesDiastereoselective nitro-Mannich/lactamization cascade nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful strategy for the construction of cyclic molecules, including piperidinones. These reactions often proceed with high efficiency and stereocontrol, as the reactive partners are tethered within the same molecule.

Radical-Mediated Cyclization

Radical cyclization reactions have emerged as a versatile tool in organic synthesis for the formation of five- and six-membered rings. These reactions involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond. For the synthesis of piperidinone scaffolds, this typically involves the cyclization of an acyclic precursor containing a nitrogen atom and a radical acceptor.

The synthesis of fused piperidinones has been achieved through a radical-ionic cascade process. nih.gov This method can involve the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization to produce an alkoxyaminyl radical, which then undergoes lactamization to form the piperidinone ring. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to afford 2,4-disubstituted piperidines. nih.gov The diastereoselectivity of such reactions can be influenced by the choice of the radical initiator and trapping agent. nih.gov While direct application to this compound is not explicitly detailed, these methods demonstrate the potential of radical cyclization to construct the core piperidinone structure, with the gem-diphenyl moiety potentially being installed prior to the cyclization step.

Table 3: Examples of Radical-Mediated Cyclization for Piperidinone and Analogue Synthesis

PrecursorReaction ConditionsProductKey FeaturesReference
Chiral allylsilanes with an oxime moietyα-iodoester, Et3BFused piperidinonesStereocontrolled formal [2 + 2 + 2] radical-ionic process nih.gov
7-substituted-6-aza-8-bromooct-2-enoatesTributyltin hydride or tris(trimethylsilyl)silane2,4-disubstituted piperidinesDiastereoselectivity enhanced with tris(trimethylsilyl)silane nih.gov
N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide and aldehydeIn(OTf)34,4-dihalopiperidines (precursors to piperidinones)Halo-aza-Prins cyclization researchgate.net

Aza-Michael Cyclization

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. When performed intramolecularly, it provides a direct route to nitrogen-containing heterocycles such as piperidinones.

This strategy has been employed in the synthesis of various piperidine (B6355638) and pyrrolidine (B122466) derivatives. researchgate.net The enantioselective intramolecular aza-Michael reaction of conjugated amides bearing a pendant α,β-unsaturated ketone moiety, catalyzed by a chiral phosphoric acid, has been developed for the synthesis of fluorinated indolizidinone derivatives. nih.gov Cascade reactions involving an aza-Michael addition followed by cyclization are also known. frontiersin.org For instance, the reaction of primary amines with itaconates can lead to an initial aza-Michael adduct that subsequently undergoes ring-closure to form N-functionalized pyrrolidones. frontiersin.org A similar strategy with appropriate precursors could be adapted for the synthesis of this compound.

Table 4: Aza-Michael Cyclization for the Synthesis of Piperidinone Analogues

PrecursorCatalyst/ReagentProductKey FeaturesReference
Conjugated amides with a pendant α,β-unsaturated ketone(S)-TRIP-derived phosphoric acidFluorinated indolizidinone derivativesEnantioselective intramolecular aza-Michael reaction nih.gov
Itaconates and primary amines-N-functionalized pyrrolidonesCascade aza-Michael addition-cyclization frontiersin.org
Enoates with a sugar moietyDiphenylmethanamine under high pressurePolyhydroxylated piperidinesPiezo-aza-Michael addition researchgate.net

Photochemical Cycloaddition Reactions

Photochemical cycloadditions, particularly [2+2] cycloadditions, are powerful methods for the construction of four-membered rings. nsf.govtum.de These reactions involve the irradiation of one or more unsaturated compounds, leading to the formation of a cyclobutane (B1203170) ring. While not a direct method for synthesizing a six-membered piperidinone ring, the resulting cyclobutane adducts can serve as versatile intermediates that can be further elaborated through ring-opening or rearrangement reactions to access more complex heterocyclic systems.

The [2+2] photocycloaddition is the most frequently used photochemical reaction for accessing carbocyclic products. tum.de It typically involves the excitation of an olefin by UV or visible light, followed by its reaction with another olefin. tum.de For example, the photochemical [2+2] cycloaddition of a chiral 2(5H)-furanone to various olefins has been studied for the diastereoselective synthesis of functionalized cyclobutanes. nih.gov These cyclobutane products can then be transformed into other cyclic structures. While the direct synthesis of this compound via a photochemical cycloaddition has not been prominently reported, this strategy offers a potential, albeit indirect, route to the piperidinone core through the synthesis of appropriately substituted cyclobutane intermediates.

Table 5: Examples of Photochemical Cycloaddition Reactions for the Synthesis of Cyclic Intermediates

Reactant 1Reactant 2ProductReaction TypeReference
Olefin (excited state)Olefin (ground state)Cyclobutane[2+2] Photocycloaddition tum.de
(S)-4-methyl-5-O-pivaloyloxymethyl-2(5H)-furanoneVinyl acetateFunctionalized cyclobutane[2+2] Photocycloaddition nih.gov
BenzonitrileFuranCycloadductPhotocycloaddition

Stereoselective 6-endo-trig Cyclization

While 5-exo-trig cyclizations are generally kinetically favored according to Baldwin's rules, stereoselective 6-endo-trig radical cyclizations can be achieved under specific conditions and with appropriate substrate design. harvard.edu This approach is of interest for the synthesis of six-membered rings like the piperidinone core. The regioselectivity between 5-exo and 6-endo pathways can be influenced by factors such as the nature of the radical precursor, the substituents on the alkene, and the reaction conditions. researchgate.net In some cases, catalyst control can be used to selectively favor the 6-endo cyclization pathway over the more common 5-exo pathway, providing access to six-membered N-heterocycles. rsc.org

For the synthesis of this compound analogues, a hypothetical stereoselective 6-endo-trig cyclization could involve a radical precursor bearing the diphenylmethyl moiety and a suitably positioned alkene. The stereochemical outcome of such a cyclization would be influenced by the facial selectivity of the radical addition to the double bond, which can be controlled by steric or electronic factors within the substrate or by the use of chiral catalysts. While direct examples for this compound are not prevalent in the literature, the principles of stereoselective radical cyclization to form 2,4,5-trisubstituted piperidines have been demonstrated, yielding specific diastereoisomers. nih.gov

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a powerful and widely used method for the synthesis of piperidines from the corresponding pyridine (B92270) precursors. This transformation typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring.

The hydrogenation of pyridines to piperidines can be achieved using a variety of heterogeneous and homogeneous metal catalysts. libretexts.org Commonly employed catalysts include finely divided metals such as platinum, palladium, and nickel. libretexts.org For instance, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions, such as solvent and hydrogen pressure, can significantly influence the efficiency and selectivity of the reaction.

Transition metal complexes of rhodium and iridium have also been utilized for the catalytic hydrogenation of nitrogen-containing heterocycles. These homogeneous catalysts can offer high activity and selectivity under milder conditions. For example, bis(arylimidazol-2-ylidene)pyridine cobalt complexes have been shown to be effective pre-catalysts for the hydrogenation of sterically hindered alkenes, a reaction that shares mechanistic features with pyridine reduction. nih.gov The hydrogenation of a suitable 5,5-diphenyl-2-pyridone precursor would be expected to proceed under similar conditions to yield this compound. The general mechanism involves the adsorption of the pyridine onto the catalyst surface followed by the stepwise addition of hydrogen atoms. libretexts.org

Table 1: Metal Catalysts for Hydrogenation of Pyridine Derivatives

CatalystPrecursor TypeProductReference
Platinum(IV) oxide (PtO₂)Substituted PyridinesSubstituted PiperidinesGeneral Knowledge
Palladium on Carbon (Pd/C)Alkenes/PyridinesAlkanes/Piperidines youtube.com
Rhodium ComplexesPyridinium SaltsChiral PiperidinesGeneral Knowledge
Iridium ComplexesQuinolinesChiral 1,4-Dihydroquinolines nih.gov
Cobalt ComplexesAlkenesAlkanes nih.gov

When the pyridine precursor contains prochiral centers, the hydrogenation can be controlled to favor the formation of a specific stereoisomer. Substrate-directed hydrogenation is one such technique, where a functional group already present in the molecule directs the approach of hydrogen to one face of the molecule. This can be particularly effective in the hydrogenation of cyclic compounds where the directing group can lock the conformation of the substrate on the catalyst surface. purdue.edu

For the synthesis of chiral analogues of this compound, asymmetric hydrogenation using chiral catalysts is a powerful strategy. This approach utilizes a chiral metal complex to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

Organocatalytic and Enantioselective Synthesis

In addition to metal-catalyzed reactions, organocatalytic and other enantioselective methods have emerged as important tools for the synthesis of chiral piperidines and related compounds.

The use of chiral catalysts is central to the enantioselective synthesis of chiral piperidinones. Chiral metal complexes, often featuring chiral phosphine (B1218219) ligands, have been successfully employed in the asymmetric hydrogenation of various unsaturated precursors. For instance, Rh/f-spiroPhos complexes have been used for the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines and 3-alkylidene-2,5-ketopiperazines, achieving high enantioselectivities. nih.gov Similarly, chiral iridium catalysts have been developed for the asymmetric partial hydrogenation of quinolines to afford enantioenriched 1,4-dihydroquinolines. nih.gov

The application of such chiral catalysts to a prochiral precursor of this compound, for example, a 5,5-diphenyl-2,3-dihydropyridin-2-one, could provide a direct route to the enantioenriched target molecule. The design of the chiral ligand is crucial for achieving high levels of stereocontrol. Chiral aryl iodide catalysts have also been designed for stereoselective oxidative dearomatization reactions, demonstrating the potential of non-metallic chiral catalysts in asymmetric synthesis. rsc.org

Table 2: Chiral Catalysts in Asymmetric Synthesis

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Rh/f-spiroPhos5-alkylidene-2,4-diketoimidazolidinesChiral hydantoinsup to 99.9% nih.gov
Chiral Ir-SpiroPAP4-substituted 3-ethoxycarbonylquinolinesChiral 1,4-dihydroquinolinesup to 99% nih.gov
Chiral Copper CatalystAcyclic AminesChiral Piperidines>90% nsf.gov

For the synthesis of analogues of this compound that contain multiple stereocenters, diastereoselective protocols are required. These methods aim to control the relative stereochemistry of the newly formed stereocenters. One common strategy is the use of a chiral auxiliary, which is a chiral group temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.

Substrate-controlled diastereoselective reactions are also prevalent. In these cases, the existing stereocenters in the substrate influence the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone in a chiral molecule can be highly diastereoselective due to the steric hindrance imposed by neighboring substituents. mdma.ch Diastereoselective epoxidation and subsequent regioselective ring-opening of tetrahydropyridines have been developed for the synthesis of highly substituted, oxygenated piperidines. researchgate.net A modular and diastereoselective 5+1 cyclization approach has also been reported for the synthesis of N-(hetero)aryl piperidines. lookchem.com The synthesis of 2,5,6-trisubstituted piperidines has been achieved with high diastereoselectivity through the nucleophilic addition to a transient N-sulfonyliminium ion, where the bulky sulfonyl group directs the attack of the nucleophile. nih.gov

Green Chemistry Approaches in Piperidinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperidinone derivatives to minimize environmental impact and enhance sustainability. These approaches focus on maximizing atom economy, utilizing safer solvents, and reducing waste generation. Key strategies include the use of eco-friendly solvents and the development of efficient one-pot reactions that streamline synthetic sequences.

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in chemical synthesis. researchgate.net These solvents, typically formed by mixing a quaternary ammonium salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea (B33335) or glucose), are characterized by their low volatility, biodegradability, and low cost. researchgate.netacs.org

In the context of piperidinone synthesis, DESs can act as both the solvent and a catalyst, simplifying reaction conditions and work-up procedures. A notable example is the synthesis of 2,6-diaryl piperidine-4-ones using a DES composed of glucose and choline chloride. This method provides an environmentally safe and sustainable route, yielding the desired products in good to outstanding yields without the need for volatile organic solvents. researchgate.net The reaction proceeds efficiently, and the product can often be recovered by simple precipitation, allowing for the potential recycling of the DES. researchgate.net This approach highlights a significant advancement in the eco-friendly production of piperidinone analogues.

Table 1: Example of DES Application in Diaryl-piperidin-4-one Synthesis

Component Role Advantage
Benzaldehyde Derivatives Starting Material Readily available aromatic aldehydes.
Ketones (e.g., 2-pentanone) Starting Material Simple ketone building blocks.
Ammonia Nitrogen Source Common and inexpensive nitrogen source.
Glucose-Choline Chloride Deep Eutectic Solvent Biodegradable, low volatility, recyclable, acts as solvent and catalyst.

One-pot multicomponent reactions (MCRs) are a cornerstone of green chemistry, offering significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govnih.gov These reactions combine three or more starting materials in a single flask to form a complex product in one step, thereby avoiding the need for isolation and purification of intermediates. nih.gov This approach aligns with the principles of atom and step economy. nih.gov

A prime example of this efficiency is the five-component diastereoselective synthesis of polysubstituted 2-piperidinones. nih.gov This reaction utilizes two equivalents of an aromatic aldehyde, a nitrile, a dialkyl malonate, and a nitrogen source like ammonium acetate in an alcohol solvent. nih.gov The cascade reaction, involving Knoevenagel condensation, Michael addition, and Mannich-type reactions followed by lactamization, leads to the formation of highly functionalized piperidinone rings with high stereoselectivity. nih.gov Such methods provide rapid access to complex molecular scaffolds from simple precursors, showcasing the power of one-pot strategies in modern organic synthesis. researchgate.net

Table 2: Components in a Five-Component Synthesis of Polysubstituted 2-Piperidinones

Reactant Type Example Role in Final Structure
Aromatic Aldehyde Benzaldehyde Provides aryl groups at positions 4 and 6.
Nitrile Malononitrile Contributes to the cyano groups at position 5.
Dialkyl Malonate Diethyl Malonate Forms part of the piperidinone backbone and ester group.
Nitrogen Source Ammonium Acetate Provides the nitrogen atom for the piperidinone ring.

Solid-Phase Organic Synthesis (SPOS) Strategies

Solid-phase organic synthesis (SPOS) offers a powerful platform for the synthesis of libraries of compounds for drug discovery and other applications. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage is the simplification of purification, as excess reagents and byproducts can be washed away, while the product remains bound to the resin.

While SPOS has been extensively used for peptide synthesis, its application has expanded to include the synthesis of complex heterocyclic scaffolds like piperidines. rsc.org For the synthesis of this compound analogues, a solid-phase approach could be envisioned. For instance, a precursor molecule could be attached to a resin, followed by cyclization to form the piperidinone ring. Subsequent modifications could be performed on the solid support before the final product is cleaved from the resin. This methodology is particularly advantageous for creating a diverse range of analogues by varying the building blocks in each step. Although specific examples for this compound are not prevalent, the adaptation of existing solid-phase methods for other piperidinone derivatives is a viable and attractive strategy. mdma.ch

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a synthetic strategy that involves introducing chemical modifications to a complex molecule at a late step in the synthetic sequence. nih.govnih.gov This approach is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. rsc.org LSF techniques are designed to be highly selective, targeting specific positions in a molecule, often through C-H activation. nih.gov

For a molecule like this compound, LSF could be employed to introduce a variety of functional groups onto the phenyl rings or the piperidinone core. This would enable the exploration of structure-activity relationships by creating a library of closely related compounds. Techniques such as directed C-H functionalization could be used to selectively introduce substituents at the ortho positions of the phenyl rings. nih.gov For example, using a directing group attached to the piperidinone nitrogen could guide a metal catalyst to functionalize a specific C-H bond. This powerful strategy can significantly accelerate the drug discovery process by providing access to novel chemical space around a core scaffold. rsc.org

Mechanistic Investigations of 5,5 Diphenyl 2 Piperidinone Formation

Proposed Reaction Pathways and Intermediates

The formation of 5,5-diphenyl-2-piperidinone and its derivatives often proceeds through a series of intricate and competing reaction cascades, including well-known organic reactions like the Knoevenagel condensation, Michael addition, and Mannich reaction. researchgate.netresearchgate.net The sequence and interplay of these reactions are highly dependent on the chosen substrates and reaction conditions.

Central to the formation of the piperidinone ring are the in situ generated aldimine and enamine intermediates. In multicomponent reactions involving an aldehyde, a nitrogen source like ammonium (B1175870) acetate (B1210297), and a Michael acceptor, the initial step is often the formation of an aldimine from the aldehyde and ammonia (B1221849). researchgate.net This aldimine can then participate in subsequent reactions.

Another key intermediate is the enamine, which can be formed from a ketone and a secondary amine or, in this context, from the reaction of a primary amine with a β-dicarbonyl compound. These enamine intermediates are nucleophilic at the α-carbon and can readily participate in Michael additions, a crucial C-C bond-forming step in the construction of the piperidinone skeleton.

Knoevenagel Condensation: An aromatic aldehyde reacts with an active methylene (B1212753) compound. researchgate.net

Michael Addition: A nucleophile, such as a dialkyl malonate, attacks the product of the Knoevenagel condensation. researchgate.net

Mannich Reaction: The resulting intermediate undergoes a Mannich-type reaction with an imine (formed in situ) and another active methylene compound. researchgate.net

Cyclization: The final step is an intramolecular cyclization to form the 2-piperidinone ring. researchgate.net

It has been observed that the reaction can be highly stereoselective, with the formation of only one diastereomer in some cases. researchgate.net

The stereochemistry of the final this compound product is determined during the C-C and C-N bond-forming steps of the reaction cascade. The relative stereochemistry of the substituents on the piperidinone ring is influenced by the geometry of the transition states of the Michael and Mannich reactions.

Studies on related polysubstituted 2-piperidinones have shown that the reactions are often highly diastereoselective. researchgate.netresearchgate.net For instance, in a four-component synthesis, only one diastereomer was formed. researchgate.net The stereochemical outcome is often rationalized by considering the steric and electronic effects of the substituents on the reacting molecules, which favor the formation of the thermodynamically most stable product.

X-ray diffraction analysis has been a key technique to unequivocally determine the stereochemistry of the synthesized piperidones. researchgate.net In many cases, the piperidinone ring adopts a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain. researchgate.netchemrevlett.com

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalysts and reagents plays a pivotal role in directing the reaction pathway and influencing the efficiency and selectivity of this compound synthesis.

Ammonium acetate is a versatile and commonly employed reagent in the synthesis of piperidinones. It serves a dual purpose:

Nitrogen Source: It provides the nitrogen atom necessary for the formation of the piperidine (B6355638) ring. researchgate.net

Catalyst: It can act as a weak base to facilitate various steps in the reaction sequence, such as the Knoevenagel condensation and the final cyclization. researchgate.net It can also act as a source of ammonia in equilibrium, which is essential for the in situ formation of imines.

In some multicomponent syntheses of polysubstituted 2-piperidinones, ammonium acetate has been identified as playing a role as both a catalyst and a nitrogen source. researchgate.net

The solvent system and reaction conditions, such as temperature and reaction time, have a profound impact on the outcome of the synthesis. The choice of solvent can influence the solubility of reactants, the stability of intermediates, and the rates of the individual reaction steps.

Reaction conditions such as temperature can also be optimized to favor the formation of the desired product and minimize the formation of side products.

Reaction Kinetics and Optimization Studies

Optimization studies often involve screening different catalysts, solvents, temperatures, and reactant stoichiometries to maximize the yield and selectivity of the desired this compound derivative. For example, in the synthesis of related piperidones, various reaction parameters have been tested to improve the yield. researchgate.net

Interactive Data Table of Reaction Parameters and Outcomes:

ParameterVariationObserved Effect on Yield/Selectivity
Catalyst Ammonium AcetateActs as both nitrogen source and catalyst. researchgate.net
Stronger Bases (e.g., NaOH)Can promote different reaction pathways. sphinxsai.com
Solvent Ethanol (B145695) (absolute vs. 95%)Absolute ethanol can lead to higher yields in related syntheses. sphinxsai.comresearchgate.net
Aprotic vs. Protic SolventsInfluences intermediate stability and reaction rates.
Temperature Room Temperature vs. RefluxHigher temperatures can increase reaction rates but may also lead to side products.
Reactant Ratio Stoichiometric vs. ExcessCan be optimized to drive the reaction to completion.

This systematic approach allows for the development of robust and efficient synthetic protocols for accessing this compound and its analogs.

Advanced Structural Elucidation and Conformational Analysis of 5,5 Diphenyl 2 Piperidinone

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. For piperidinone derivatives, this method provides invaluable information about the ring's conformation and the spatial orientation of its substituents.

The six-membered piperidinone ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common and stable conformation for piperidine (B6355638) rings is the chair form. researchgate.net However, the conformation can be influenced by the substitution pattern and the hybridization state of the atoms within the ring. nih.gov

The stereochemical relationship between substituents (cis or trans) is also a key determinant of the molecule's properties. For instance, in r-2,c-6-diphenylpiperidin-4-one derivatives, the two phenyl groups are oriented cis to each other. researchgate.net The introduction of substituents can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The characterization of these diastereomers is essential for a complete understanding of the compound's stereochemistry. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms and the connectivity between them.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for structural characterization. researchgate.netrsc.org ¹H NMR provides information about the number of different types of protons, their chemical environment, and their coupling with neighboring protons. chemicalbook.com ¹³C NMR offers insights into the carbon skeleton of the molecule. researchgate.net For complex molecules like 5,5-Diphenyl-2-piperidinone, spectral assignments can be challenging due to overlapping signals.

Two-dimensional (2D) NMR techniques are employed to overcome these challenges and provide unambiguous assignments. emory.edunationalmaglab.org

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out spin systems within the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is useful for connecting different parts of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, providing critical information about the molecule's conformation and stereochemistry. researchgate.net

Table 1: Representative NMR Data for Piperidine Derivatives

Nucleus Technique Chemical Shift (ppm) Range Key Information Provided
¹H 1D NMR 1.5 - 8.0 Proton environment, multiplicity
¹³C 1D NMR 20 - 170 Carbon skeleton
¹H-¹H COSY N/A Proton-proton coupling networks
¹H-¹³C HSQC/HMBC N/A Proton-carbon connectivity
¹H-¹H NOESY N/A Through-space proton proximities

Note: The chemical shift ranges are approximate and can vary based on the specific substitution pattern and solvent.

Molecules in solution are often not static but can exist as a mixture of rapidly interconverting conformers. This dynamic process is known as fluxional behavior. NMR spectroscopy, particularly dynamic NMR (DNMR) techniques, is well-suited for studying these conformational changes. researchgate.net

For cyclic systems like piperidinones, ring inversion (e.g., from one chair conformation to another) is a common fluxional process. The rate of this inversion can be studied by monitoring changes in the NMR spectrum as a function of temperature. At low temperatures, the inversion may be slow enough on the NMR timescale to observe distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes at different temperatures, it is possible to determine the energy barriers for conformational interchange.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the presence of specific functional groups and can also provide a unique "fingerprint" for the molecule as a whole. nih.gov

In the context of this compound, IR and Raman spectroscopy can be used to:

Identify characteristic functional groups: The carbonyl (C=O) stretching vibration of the lactam ring typically appears as a strong band in the IR spectrum, usually in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is also a prominent feature, typically observed around 3200-3400 cm⁻¹. ijsr.net

Characterize the phenyl rings: The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Provide a molecular fingerprint: The region below 1500 cm⁻¹ in both IR and Raman spectra is known as the fingerprint region. ijsr.net It contains a complex pattern of bands arising from various bending and stretching vibrations, which is unique to the specific molecule.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. nih.govijsr.net By calculating the theoretical vibrational frequencies, a more detailed and accurate interpretation of the experimental spectra can be achieved. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (amide) Stretching 3200 - 3400
C-H (aromatic) Stretching > 3000
C=O (lactam) Stretching 1650 - 1680
C=C (aromatic) Stretching 1400 - 1600

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₇H₁₇NO), electron ionization mass spectrometry (EI-MS) provides critical data for confirming its identity and understanding its chemical stability.

The molecular weight of this compound is 251.33 g/mol . In a typical EI mass spectrum, the peak corresponding to the intact molecule with one electron removed, known as the molecular ion (M⁺•), would be observed at a mass-to-charge ratio (m/z) of 251. The intensity of this peak is dependent on the stability of the molecular ion; for cyclic compounds featuring stable aromatic rings, the molecular ion peak is generally expected to be prominent.

The fragmentation of this compound is dictated by the weakest bonds and the formation of the most stable charged fragments. The structure contains a lactam (a cyclic amide) ring and a quaternary carbon substituted with two phenyl groups. The fragmentation pathways are influenced by these functional groups. Analysis of structurally similar compounds, such as 5,5-Diphenylhydantoin, provides valuable insights into the expected fragmentation of the 5,5-diphenyl heterocyclic core.

A primary fragmentation event involves the rearrangement of the molecular ion, leading to the expulsion of a neutral molecule and the formation of a highly stable radical cation. A significant peak in the spectrum of related diphenyl-heterocycles is often observed at m/z 180. This corresponds to the formation of the diphenylketene (B1584428) radical cation, [(C₆H₅)₂C=C=O]⁺•. This fragment arises from a complex rearrangement involving the cleavage of the lactam ring and the loss of a neutral C₃H₇N (propylenimine) fragment.

Another characteristic fragmentation pathway for compounds containing a diphenylmethyl moiety is the formation of the highly stable diphenylmethyl cation, [CH(C₆H₅)₂]⁺, which would appear at m/z 167. The stability of this cation, due to the extensive resonance delocalization across both phenyl rings, often makes it a very abundant ion, potentially the base peak.

Further fragmentation includes the loss of one of the phenyl groups. The cleavage of the bond between the quaternary carbon and a phenyl ring results in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to a significant ion at m/z 174 ([M - 77]⁺). Common fragments derived from the aromatic rings themselves are also expected, such as the phenyl cation ([C₆H₅]⁺) at m/z 77 and the styrene (B11656) radical cation ([C₈H₈]⁺•) at m/z 104, the latter resulting from more complex rearrangements.

The table below summarizes the principal ions expected in the electron ionization mass spectrum of this compound and their proposed structures.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Formula Significance
251 [M]⁺• (Molecular Ion) [C₁₇H₁₇NO]⁺• Confirms Molecular Weight
180 Diphenylketene radical cation [C₁₄H₁₀O]⁺• Major rearrangement fragment
174 [M - C₆H₅]⁺ [C₁₁H₁₂NO]⁺ Significant fragment
167 Diphenylmethyl cation [C₁₃H₁₁]⁺ Potentially the base peak
104 Styrene radical cation [C₈H₈]⁺• Characteristic fragment

Theoretical and Computational Chemistry of 5,5 Diphenyl 2 Piperidinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov DFT calculations for piperidone derivatives are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to provide a balance of accuracy and computational cost. acs.orgresearchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scm.comarxiv.org For 5,5-Diphenyl-2-piperidinone, this process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is found. The piperidine (B6355638) ring in related structures typically adopts a chair conformation as its most stable form. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is a hypothetical representation of data that would be generated from a DFT geometry optimization. Actual values require specific calculations.

Parameter Atom Connection Calculated Value (Å or °)
Bond Length C=O ~1.21 - 1.23 Å
C-N ~1.36 - 1.46 Å
C-C (ring) ~1.53 - 1.55 Å
C-C (phenyl) ~1.39 - 1.41 Å
Bond Angle O-C-N ~122° - 124°
C-N-C ~118° - 122°

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Charge Transfer Interactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. cureffi.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. wuxibiology.comaps.org A smaller energy gap indicates that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net Conversely, a large HOMO-LUMO gap implies high molecular stability. researchgate.net In piperidone derivatives, these calculations show that intramolecular charge transfer (ICT) interactions occur within the molecule. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Hypothetical) This table illustrates the type of data obtained from an FMO analysis. Actual values require specific calculations.

Parameter Energy (eV)
EHOMO -
ELUMO -

| Energy Gap (ΔE) | - |

Natural Bond Orbital (NBO) Analysis for Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), reveals the extent of intramolecular delocalization and its contribution to molecular stability. acs.orgresearchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Hypothetical) This table shows representative donor-acceptor interactions and their stabilization energies. Actual values require specific calculations.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N σ* (C-C) -
LP (2) O π* (C-N) -

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. readthedocs.iodtic.mil It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. researchgate.net

The MEP is color-coded to show different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In a piperidone structure, this region is typically concentrated around the electronegative carbonyl oxygen atom. nih.govresearchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are generally found around hydrogen atoms, particularly the N-H proton. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

The MEP map for this compound would provide a clear guide to its intermolecular interaction behavior. researchgate.netproteopedia.org

Global Reactivity Descriptors

Ionization Potential (I) = -EHOMO : The energy required to remove an electron.

Electron Affinity (A) = -ELUMO : The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2 : The power of an atom to attract electrons to itself.

Chemical Hardness (η) = (I - A) / 2 : Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. acs.org

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness; a soft molecule is more reactive. acs.org

Electrophilicity Index (ω) = χ² / (2η) : Measures the propensity of a species to accept electrons.

These calculated values provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net

Table 4: Global Reactivity Descriptors (Hypothetical) This table presents the format for calculated global reactivity descriptors. Actual values require specific calculations based on HOMO/LUMO energies.

Descriptor Symbol Formula Value (eV)
Ionization Potential I -EHOMO -
Electron Affinity A -ELUMO -
Chemical Hardness η (I - A) / 2 -
Chemical Softness S 1 / (2η) -
Electronegativity χ (I + A) / 2 -

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. nih.gov By simulating the molecule's motion at a given temperature, it is possible to explore its potential energy surface and identify various low-energy conformations and the transitions between them. nih.govvolkamerlab.org

This analysis helps to understand the dynamic behavior of the piperidone ring and the orientation of the two phenyl substituents. The simulation trajectory can be analyzed to determine the relative populations of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion. nih.gov Such studies reveal the most probable shapes the molecule will adopt in a given environment, which is crucial for understanding its interactions with other molecules. nih.govfrontiersin.org

Quantum Chemical Topology and Hirshfeld Surface Analysis for Intermolecular Interactions

Quantum Chemical Topology (QCT) and Hirshfeld Surface Analysis are powerful computational tools used to investigate the nature of chemical bonds and intermolecular interactions within a crystal structure.

Quantum Chemical Topology (QCT): This approach, often realized through the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density distribution to characterize chemical bonding. For this compound, a QTAIM study would involve calculating the electron density and its derivatives to locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), would reveal the nature of the interactions. For instance, it could precisely classify the C-C, C-N, C-H, C=O, and N-H bonds within the molecule and quantify any potential non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the molecular structure.

Hirshfeld Surface Analysis: This method provides a visual and quantitative summary of intermolecular contacts in a crystal. The Hirshfeld surface of this compound would be generated to partition the crystal space occupied by a single molecule.

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) would highlight key intermolecular interactions. Red spots on this surface would indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds (e.g., N-H···O=C) or other strong interactions.

Table 1: Hypothetical Hirshfeld Surface Contact Contributions for this compound (Note: This table is illustrative and not based on published data for this specific compound.)

Interaction TypePercentage Contribution (%)
H···H~40 - 50%
C···H / H···C~15 - 25%
O···H / H···O~10 - 20%
N···H / H···N~5 - 10%
C···C~2 - 5%

Solvent Effects on Conformational Stability via Polarizable Continuum Model (PCM)

The conformation of a flexible molecule like this compound can be influenced by its environment. The Polarizable Continuum Model (PCM) is a computational method used to study these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant.

A PCM study on this compound would involve:

Gas-Phase Optimization: First, the geometry of the molecule's most stable conformer(s) would be calculated in a vacuum (gas phase).

Solvent Simulation: The calculations would then be repeated, placing the molecule in a virtual cavity within different solvent continua (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like water).

Stability Analysis: By comparing the total energy of the molecule in the gas phase versus in different solvents, chemists can predict how the solvent stabilizes or destabilizes the conformer. For this compound, polar solvents would likely stabilize conformers with a larger dipole moment, potentially influencing the orientation of the phenyl rings relative to the piperidinone ring.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are frequently used to predict and help interpret experimental spectra. These predictions are typically performed using Density Functional Theory (DFT) methods.

IR Spectrum: The vibrational frequencies of this compound would be calculated to predict its infrared spectrum. Key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, and various C-H and C-C stretching and bending modes from the phenyl and piperidinone rings. Comparing the calculated frequencies (often scaled by an empirical factor) with an experimental spectrum helps in the assignment of absorption bands.

NMR Spectrum: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The results would help assign the signals for the distinct protons and carbons in the phenyl groups and the piperidinone ring.

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the analysis would likely predict transitions associated with the phenyl rings (π→π) and the amide chromophore (n→π).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is illustrative and not based on published data for this specific compound.)

SpectrumParameterPredicted Value Range
IR C=O Stretch1650 - 1680 cm⁻¹
N-H Stretch3200 - 3300 cm⁻¹
¹³C NMR C=O Carbon170 - 180 ppm
Phenyl Carbons120 - 145 ppm
¹H NMR N-H Proton7.5 - 8.5 ppm
Phenyl Protons7.0 - 7.5 ppm
UV-Vis π → π* Transition250 - 280 nm

Chemical Transformations and Derivative Synthesis of 5,5 Diphenyl 2 Piperidinone

Functionalization of the Piperidinone Ring

The piperidinone ring of 5,5-Diphenyl-2-piperidinone offers several sites for functionalization, including the nitrogen atom, the carbonyl group, and the adjacent methylene (B1212753) groups.

The secondary amine within the lactam ring of this compound is a key site for functionalization. N-alkylation and N-acylation reactions introduce a wide variety of substituents, altering the compound's steric and electronic properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The choice of base and solvent is crucial to ensure efficient deprotonation of the amide nitrogen, facilitating its nucleophilic attack on the alkyl halide. For instance, reacting this compound with an alkyl halide such as methyl iodide or benzyl (B1604629) bromide in the presence of K₂CO₃ in DMF would yield the corresponding N-alkylated derivative. researchgate.netgoogle.com The reaction generally proceeds at room temperature or with gentle heating. researchgate.net

N-Acylation: Acylation of the nitrogen atom is readily achieved using acyl chlorides or acid anhydrides. chemrevise.org These reactions typically proceed under neutral or slightly basic conditions. For example, treatment of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, would yield the corresponding N-acyl derivative. The use of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be employed to scavenge the HCl generated during the reaction with acyl chlorides. Similarly, acid anhydrides, like acetic anhydride, can be used for acylation, often with gentle heating or the use of a catalyst. chemrevise.org

Table 1: N-Alkylation and N-Acylation Reactions of this compound
Reaction TypeReagentBase/CatalystSolventTypical ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I, BnBr)K₂CO₃ or NaHDMFRoom Temperature to 70°CN-Alkyl-5,5-diphenyl-2-piperidinone
N-AcylationAcyl Chloride (e.g., AcCl, BzCl)Pyridine or TriethylamineDCM or THFRoom TemperatureN-Acyl-5,5-diphenyl-2-piperidinone
N-AcylationAcid Anhydride (e.g., Ac₂O)None or Catalytic Acid/BaseNeat or SolventRoom Temperature to RefluxN-Acyl-5,5-diphenyl-2-piperidinone

The carbonyl group of the lactam is another key site for chemical modification, allowing for transformations that can alter the ring structure or introduce new functional groups.

One significant reaction is the Wittig reaction , which converts ketones and aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org In the case of this compound, a Wittig reagent (a phosphorus ylide, Ph₃P=CHR) could be used to convert the carbonyl group into an exocyclic double bond. masterorganicchemistry.comlibretexts.org The reaction involves the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmnstate.edu The choice of the ylide determines the substituent on the newly formed double bond.

Another potential modification is the reduction of the carbonyl group . While the reduction of amides is generally more challenging than that of ketones or esters, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam to the corresponding cyclic amine, 5,5-diphenylpiperidine. This transformation removes the carbonyl functionality entirely, converting the piperidinone ring into a piperidine (B6355638) ring.

Furthermore, the carbonyl group can undergo condensation reactions with various nucleophiles. For example, reaction with semicarbazide (B1199961) in the presence of a suitable catalyst could form a semicarbazone derivative, a reaction commonly used for the characterization of ketones and aldehydes. asianpubs.org

The two methylene groups adjacent to the carbonyl and nitrogen atoms (at the C-3, C-4 and C-6 positions) are potential sites for functionalization, although the reactivity is influenced by the adjacent heteroatom and the gem-diphenyl group.

α-Halogenation: The methylene group adjacent to the carbonyl (the C-3 position) can be halogenated under specific conditions. Enolizable ketones can be halogenated in the presence of an electrophilic halogen source like bromine (Br₂) under acidic or basic conditions. mdpi.com For this compound, generating the enolate or enol form would be the first step, followed by reaction with a halogenating agent.

α-Alkylation: Once an enolate is formed by treating the lactam with a strong base, it can act as a nucleophile to attack an alkyl halide, leading to α-alkylation. However, controlling the regioselectivity and preventing polyalkylation can be challenging. The presence of the nitrogen atom in the ring also influences the acidity of the α-protons.

Ring Expansion and Contraction Reactions

The piperidinone ring can be manipulated to form larger or smaller ring systems through various rearrangement reactions.

Ring Expansion: A classic method for ring expansion of cyclic ketones is the Beckmann rearrangement . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.comyoutube.com This reaction involves the treatment of an oxime with an acid to form an expanded lactam. For this compound, this would first require the conversion of the carbonyl group to its corresponding oxime by reaction with hydroxylamine. byjus.com Subsequent treatment of the oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, would be expected to induce the rearrangement. wikipedia.orgmasterorganicchemistry.com In this case, migration of the quaternary carbon (C-5) would lead to a seven-membered diazepanone ring.

Ring Contraction: Photochemical reactions can be employed to induce ring contractions. A visible light-mediated ring contraction of α-acylated saturated heterocycles, including piperidines, has been reported. nih.gov This process involves a Norrish Type II reaction. For this compound, this would first require N-acylation with a group containing a photoreactive ketone. Upon irradiation, a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction would lead to a substituted pyrrolidine (B122466) (a five-membered ring). nih.gov

Table 2: Ring Expansion and Contraction Reactions
TransformationKey ReactionStarting MaterialTypical ReagentsProduct Ring System
Ring ExpansionBeckmann RearrangementThis compound oximeH₂SO₄, PPA, or other acidic catalystsSeven-membered diazepanone
Ring ContractionPhotochemical RearrangementN-Acyl-5,5-diphenyl-2-piperidinone (with photoreactive acyl group)Visible light (e.g., 400 nm LED)Five-membered pyrrolidine

Derivatization for Advanced Spectroscopic or Crystallographic Studies

To unambiguously determine the structure of this compound and its derivatives, and to study their solid-state packing and intermolecular interactions, derivatization is often employed to generate single crystals suitable for X-ray crystallography.

The N-alkylation and N-acylation reactions described in section 6.1.1 are common strategies for this purpose. The introduction of various alkyl or acyl groups can significantly alter the crystallization properties of the molecule. For instance, the synthesis of a series of N-alkylated derivatives with varying chain lengths can be undertaken to find a derivative that yields high-quality single crystals. preprints.org

The synthesized derivatives are typically characterized by a suite of spectroscopic methods to confirm their structure before crystallographic analysis. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carbonyl group of the lactam.

Mass Spectrometry (MS): This provides information about the molecular weight and fragmentation pattern of the compound.

Once suitable crystals are obtained, X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. preprints.org

Synthesis of Polycyclic and Fused Ring Systems Incorporating Piperidinone Moiety

The this compound scaffold can be incorporated into more complex polycyclic and fused ring systems. Such structures are of interest in medicinal chemistry due to their rigid conformations and potential for specific biological interactions.

One approach to building fused ring systems is through intramolecular cyclization reactions. For example, by introducing a suitable functional group on the N-alkyl or N-acyl substituent, an intramolecular reaction could be triggered to form a new ring fused to the piperidinone.

Another strategy involves cycloaddition reactions. For instance, if an exocyclic double bond is introduced at the C-3 position via a Wittig reaction, this new olefinic bond could participate in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene to construct a new six-membered ring fused to the piperidinone core.

Furthermore, radical-ionic cascade reactions have been used to assemble azabicyclic systems. nih.gov While not starting from this compound itself, these methods demonstrate the potential for complex cyclizations involving piperidinone precursors. For example, a radical addition to an enoxime (derived from a piperidinone precursor) followed by cyclization and lactamization can lead to fused piperidinone structures. nih.gov The synthesis of fused heterocyclic compounds can also be achieved through [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins, a strategy that could potentially be adapted to derivatives of this compound. mdpi.com

Advanced Analytical Methodologies for 5,5 Diphenyl 2 Piperidinone Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 5,5-Diphenyl-2-piperidinone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for assessing its purity and quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile compounds. In the analysis of piperidone-containing structures, reverse-phase HPLC (RP-HPLC) is a common and effective approach. While specific application notes for this compound are not extensively detailed in publicly available literature, methods for analogous compounds provide a solid framework.

For instance, a validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) utilized a C18 column, which is a common stationary phase for the separation of non-polar to moderately polar compounds. nih.gov The mobile phase in such separations is typically a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution, which may be buffered or contain additives like acetic acid to improve peak shape and resolution. nih.govnih.gov In another example involving oligopiperidines, a linear gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.08% TFA was employed, demonstrating the utility of gradient elution for separating complex mixtures.

A typical HPLC setup for the analysis of this compound would likely involve a C18 column and a mobile phase consisting of a gradient of acetonitrile in water, with UV detection at a wavelength suitable for the aromatic phenyl rings, likely around 254 nm.

Table 1: Illustrative HPLC Parameters for Piperidone Analogues

ParameterSettingReference
Column C18, 4.6 mm x 150 mm, 3µm chemscene.com
Mobile Phase Acetonitrile: 5% Acetic Acid (50:50, v/v) chemscene.com
Flow Rate 1.0 mL/min chemscene.com
Detection UV at 392 nm chemscene.com
Run Time 7.0 min chemscene.com

This table presents parameters used for a piperidone analogue of curcumin and serves as a representative example.

Gas Chromatography (GC)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Given the diphenyl substitution, this compound is expected to have sufficient volatility and thermal stability for GC analysis, likely following derivatization. The analysis of the structurally similar compound, 5,5-diphenylhydantoin, by GC-MS has been well-documented, supporting the applicability of this technique.

A typical GC method would employ a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl/95% methyl polysiloxane. The instrument would be operated with a temperature program to ensure the efficient elution of the compound. The injector and detector temperatures would be set sufficiently high to prevent condensation.

Table 2: General GC Parameters for the Analysis of Related Compounds

ParameterSetting
Column 5% phenyl / 95% methyl silicone, 10 m x 0.32 mm ID, 0.52 µm film thickness
Injector Temperature 280°C
Detector Temperature 300°C (for FID or MS)
Carrier Gas Helium
Oven Program Initial temp 100°C (1 min), ramp to 280°C at 25°C/min, hold for 3 min

This table is based on general methods for piperazine (B1678402) derivatives and serves as a potential starting point for the analysis of this compound. nist.gov

Enantioselective Chromatography for Chiral Purity Determination

Since this compound is a chiral molecule, its synthesis can result in a racemic mixture of enantiomers. Enantioselective chromatography is crucial for the separation and quantification of these stereoisomers. This is particularly important in pharmaceutical contexts where the biological activity of enantiomers can differ significantly.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including lactams. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

For structurally related β-lactam ureas, chiral HPLC with columns like Chiralpak AD-3 and Chiralcel OD-3 has proven effective using polar organic mobile phases such as methanol, ethanol (B145695), or acetonitrile. nih.gov The choice of the CSP and the mobile phase is critical for achieving optimal separation.

Table 3: Chiral Stationary Phases for Separation of Related Lactam Compounds

Chiral Stationary PhaseBase MaterialPotential Mobile PhasesReference
Chiralpak AD-3 Amylose derivativeMethanol, Ethanol, Acetonitrile nih.gov
Chiralcel OD-3 Cellulose derivativeMethanol, Ethanol, Acetonitrile nih.gov

Integration of Analytical and Computational Tools for Structure Elucidation (e.g., GC-EI-MS with Fragmentation Prediction Software)

The coupling of gas chromatography with mass spectrometry (GC-MS) is a definitive technique for the identification of unknown compounds and the confirmation of known structures. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint.

For this compound, Electron Ionization (EI) is a common ionization technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/zPredicted Fragment Identity
251 [M]+ (Molecular Ion)
174 [M - C6H5]+ (Loss of a phenyl radical)
104 [C8H8]+ (Styrene radical cation)
77 [C6H5]+ (Phenyl cation)

This table is predictive and based on general principles of mass spectral fragmentation.

The integration of fragmentation prediction software with experimental GC-MS data greatly enhances the confidence in structural elucidation. These software tools use libraries of known fragmentation pathways and computational algorithms to predict the mass spectrum of a given structure. By comparing the predicted spectrum with the experimentally obtained spectrum, chemists can confirm the identity of a compound or propose structures for unknown analytes. This integrated approach is a powerful tool in modern analytical chemistry for the comprehensive characterization of molecules like this compound.

Role of 5,5 Diphenyl 2 Piperidinone As a Chemical Scaffold and Building Block

Precursor in Complex Organic Synthesis

While the piperidin-2-one core is a key intermediate in the synthesis of various compounds, including glycosidase inhibitors, HIV protease inhibitors, and alkaloids, specific examples detailing the use of 5,5-diphenyl-2-piperidinone as a direct precursor in the total synthesis of complex natural products are not extensively documented in readily available literature. However, the general reactivity of the δ-valerolactam ring system allows for a variety of transformations.

The lactam functionality can undergo reduction to the corresponding piperidine (B6355638), 5,5-diphenylpiperidine. This transformation opens up pathways to a different class of compounds where the saturated six-membered nitrogen heterocycle is the desired core. Catalytic hydrogenation is a common method for such reductions, although the specific conditions for this compound would need to be optimized to achieve high yields without affecting the phenyl rings.

Furthermore, the nitrogen atom of the lactam can be functionalized, and the carbonyl group can be subjected to various reactions, including addition and condensation reactions, to build more elaborate molecular architectures. The methylene (B1212753) groups at the C3, C4, and C6 positions also offer sites for functionalization, typically after activation. For instance, α-functionalization to the carbonyl group at C3 or C6 can be achieved by forming an enolate under basic conditions.

A common synthetic route to obtain the this compound scaffold itself is through the Beckmann rearrangement of 4,4-diphenylcyclohexanone (B1585826) oxime. bepls.com This reaction provides a reliable method for constructing the core heterocyclic ring system, which can then be used in further synthetic steps.

Table 1: Potential Transformations of this compound

Reaction Type Reagents/Conditions Product Class Potential Applications
Lactam Reduction LiAlH₄, H₂, Raney Ni 5,5-Diphenylpiperidines Scaffolds for pharmacologically active agents
N-Alkylation/Arylation Alkyl/Aryl halides, Base N-Substituted Piperidinones Modification of biological activity

Building Block for Diverse Heterocyclic Systems

The this compound scaffold is a valuable building block for the construction of more complex heterocyclic systems, particularly those containing spirocyclic junctions. Spiro-piperidines are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. semanticscholar.org

One key application of piperidinone scaffolds is in the synthesis of spiro[piperidine-x,y'-heterocycle] systems. While specific examples starting from this compound are not prevalent, the general strategies involve using the piperidinone as a pre-formed ring and constructing the spirocyclic partner onto it, or vice versa. For instance, reactions involving the carbonyl group or the adjacent methylene positions can be used to initiate cyclization reactions that form a new ring fused at a single carbon atom.

For example, a common strategy for synthesizing spiro-heterocycles involves the reaction of a piperidinone with bifunctional reagents. Although the literature often describes syntheses starting from differently substituted piperidines, these methodologies could theoretically be adapted for the 5,5-diphenyl variant. The synthesis of spiro[chromene-2,4′-piperidine]s, for instance, has been achieved through the condensation of ortho-hydroxyl acetophenones with N-Boc-piperidin-4-one, demonstrating how the piperidine ring can be a central component in building spiro-architectures.

Table 2: Examples of Heterocyclic Systems Derived from Piperidine Scaffolds

Heterocyclic System General Synthetic Strategy Starting Piperidine Derivative
Spiro[piperidine-4,x'-heterocycle] Condensation with bifunctional reagents 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
Spiro[chromene-2,4′-piperidine] Condensation with ortho-hydroxyl acetophenones N-Boc-piperidin-4-one

Influence of Piperidinone Ring on Synthetic Strategies and Reaction Selectivity

The structural features of this compound significantly influence synthetic strategies and the selectivity of its reactions. The presence of the gem-diphenyl group at the C5 position imposes considerable steric hindrance, which can direct the regioselectivity and stereoselectivity of reactions at adjacent positions.

For reactions involving the C4 and C6 positions, the bulky phenyl groups can block certain trajectories of attack by reagents, leading to a preference for specific stereoisomers. For example, in reactions that proceed through a chair-like transition state, the phenyl groups would preferentially occupy equatorial positions to minimize steric strain, thereby influencing the facial selectivity of reactions at neighboring carbons.

The lactam ring itself imposes conformational rigidity. The planar nature of the amide bond (O=C-N-H) restricts the number of accessible low-energy conformations of the six-membered ring. This conformational constraint is a key factor in stereoselective synthesis, as it can lead to predictable outcomes in reactions such as hydrogenations, alkylations, and reductions. For instance, the catalytic hydrogenation of unsaturated piperidinones often proceeds with high diastereoselectivity due to the catalyst coordinating to one face of the molecule, which is sterically less hindered.

Furthermore, the electronic nature of the lactam, with its electron-withdrawing carbonyl group and the lone pair on the nitrogen atom, influences the reactivity of different parts of the molecule. The protons on the carbons alpha to the carbonyl (C3) and alpha to the nitrogen (C6) have different acidities and reactivity profiles, which can be exploited for selective functionalization. The gem-diphenyl group, while primarily exerting a steric influence, can also have subtle electronic effects on the ring, although these are generally considered secondary to the steric bulk.

Q & A

Q. What are the common synthetic routes for 5,5-Diphenyl-2-piperidinone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation of substituted amines with ketones or aldehydes under acidic or basic conditions. For example, piperidinone derivatives are often synthesized via Mannich reactions or nucleophilic substitution, as seen in analogous compounds like 5-(2-Chlorophenyl)-2-piperidone . Key parameters for optimization include:

  • Temperature: Elevated temperatures (80–120°C) improve reaction rates but may lead to side products.
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance regioselectivity.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in cyclization steps.
  • Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves stereoisomers .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Characterization involves multi-modal spectroscopy:

  • ¹H/¹³C NMR: Peaks in the δ 4.00–4.38 ppm range indicate NH groups in piperidinone derivatives, while aromatic protons (δ 6.60–7.46 ppm) confirm phenyl substituents .
  • IR Spectroscopy: A carbonyl stretch (C=O) near 1680–1720 cm⁻¹ confirms the lactam ring.
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., m/z 279.136 for C₁₇H₁₇NO) validate molecular weight .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound derivatives?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Dynamic NMR Studies: Analyze temperature-dependent shifts to identify rotameric equilibria .
  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate tautomeric forms .
  • Solvent Correction: Apply implicit solvent models (e.g., PCM) in computational studies to match experimental conditions .
  • Cross-Validation: Use multiple techniques (e.g., NOESY for spatial proximity) to confirm assignments .

Q. How can researchers design experiments to assess the biological activity of this compound derivatives while minimizing off-target effects?

Methodological Answer:

  • Target Selection: Prioritize assays based on structural analogs (e.g., antimicrobial activity in related piperidinones ).
  • Dose-Response Curves: Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
  • Selectivity Screening: Test against panels of related enzymes (e.g., kinases, proteases) to identify off-target binding .
  • In Silico Docking: Predict binding modes with tools like AutoDock Vina to guide functional group modifications .
  • In Vivo Validation: Employ zebrafish or murine models for toxicity and efficacy profiling .

Q. What analytical methods are recommended for quantifying trace impurities in this compound samples?

Methodological Answer:

  • HPLC-PDA/MS: Use C18 columns (4.6 × 250 mm, 5 µm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 254 nm and confirm via fragmentation patterns .
  • Limit of Detection (LOD): Achieve <0.1% impurity detection with optimized injection volumes (10–20 µL).
  • Residual Solvent Analysis: GC-MS with headspace sampling identifies volatile contaminants (e.g., DMF, THF) per ICH guidelines .

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